Témozolomide

Vue d'ensemble

Description

La témozolomide est un agent alkylant oral utilisé principalement dans le traitement des tumeurs cérébrales, telles que le glioblastome multiforme et l'astrocytome anaplasique . Elle est connue pour sa capacité à traverser la barrière hémato-encéphalique, ce qui la rend particulièrement efficace pour cibler les cancers du cerveau . La this compound est commercialisée sous diverses marques, notamment Temodar et Temodal .

Applications De Recherche Scientifique

Temozolomide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, temozolomide is studied for its unique alkylating properties and its ability to form reactive intermediates that can modify DNA .

Biology: Biologically, temozolomide is used to investigate DNA repair mechanisms and the cellular response to DNA damage .

Medicine: Medically, temozolomide is a cornerstone in the treatment of glioblastoma multiforme and anaplastic astrocytoma . It is also being explored for its potential in treating other types of cancers, such as pancreatic neuroendocrine tumors .

Industry: In the pharmaceutical industry, temozolomide is produced and marketed as an essential drug for brain cancer treatment .

Mécanisme D'action

Target of Action

Temozolomide primarily targets the DNA of cancer cells . It specifically interacts with the O6-guanine residue, which is a part of the DNA structure . This interaction is crucial for the drug’s cytotoxic effects .

Mode of Action

Temozolomide is an alkylating agent that undergoes spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH . This process liberates a highly reactive methyl diazonium cation capable of methylating various residues on adenosine and guanine bases . The methylation of DNA at the O6-guanine position leads to DNA lesions and eventual apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Temozolomide involves DNA repair mechanisms. The drug’s methylation of the O6-guanine residue in DNA can be repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) . If this repair process is impaired, the dna lesions persist, leading to a series of futile replication and repair cycles that eventually result in apoptotic cell death .

Pharmacokinetics

Temozolomide exhibits favorable pharmacokinetic properties, including almost 100% bioavailability . It is stable at acidic pH, allowing for both oral and intravenous administration . The drug’s lipophilic nature enables it to traverse the blood-brain barrier, making it effective in treating brain tumors like glioblastoma .

Result of Action

On a cellular level, Temozolomide can cause cytotoxicity, reducing the viability of cancer cells . It also induces apoptosis, leading to the death of cancer cells .

Action Environment

The efficacy and stability of Temozolomide can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by factors such as hypoxia and redox balance, can affect the drug’s action . Additionally, the presence of specific cellular subsets with features of stem-like cells, known for their superior ability in withstanding drug-induced cytotoxicity, can also influence the drug’s efficacy .

Analyse Biochimique

Biochemical Properties

Temozolomide plays a crucial role in biochemical reactions by methylating DNA at the O6, N7, and N3 positions of guanine and adenine bases . This methylation leads to DNA damage, which triggers apoptosis in cancer cells . Temozolomide interacts with various biomolecules, including DNA repair enzymes like O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the methylation and confer resistance to the drug . Additionally, it affects the base excision repair (BER) pathway, leading to the accumulation of DNA abasic sites .

Cellular Effects

Temozolomide exerts significant effects on various cell types, particularly cancer cells. It induces cell cycle arrest and apoptosis by causing DNA damage . In glioblastoma cells, temozolomide disrupts cell signaling pathways, including the ATM-Chk2/ATR-Chk1 pathways, leading to S-phase arrest and apoptosis . It also affects gene expression by inducing the expression of DNA damage response genes .

Molecular Mechanism

The molecular mechanism of temozolomide involves its conversion to the active metabolite, monomethyl triazeno imidazole carboxamide (MTIC), which methylates DNA . This methylation primarily occurs at the O6 position of guanine, leading to mismatched base pairs during DNA replication . The resulting DNA damage triggers cell death pathways, including apoptosis . Temozolomide also inhibits DNA repair enzymes, further enhancing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of temozolomide change over time. Initially, it induces significant DNA damage and apoptosis . Over time, cancer cells may develop resistance through the upregulation of DNA repair enzymes like MGMT . Temozolomide is stable at acidic pH but undergoes spontaneous hydrolysis at neutral or slightly basic pH, affecting its long-term stability and efficacy .

Dosage Effects in Animal Models

In animal models, the effects of temozolomide vary with dosage. Higher doses result in increased DNA damage and apoptosis, but also higher toxicity . Studies have shown that temozolomide prolongs survival and reduces tumor volume in glioma models . At high doses, it can cause significant adverse effects, including myelosuppression and gastrointestinal toxicity .

Metabolic Pathways

Temozolomide is metabolized through non-enzymatic hydrolysis to MTIC, which further degrades to monomethylhydrazine and 5-aminoimidazole-4-carboxamide (AIC) . These metabolites are involved in the methylation of DNA, leading to its cytotoxic effects . The metabolic pathways of temozolomide do not require cytochrome P450 enzymes, making it unique among alkylating agents .

Transport and Distribution

Temozolomide is rapidly absorbed from the gut and distributed extensively in tissues . It crosses the blood-brain barrier, with concentrations in the cerebrospinal fluid reaching 30% of those in the blood plasma . Temozolomide is transported within cells and tissues, interacting with various transporters and binding proteins .

Subcellular Localization

Temozolomide and its metabolites localize primarily in the nucleus, where they exert their DNA-damaging effects . The subcellular localization of temozolomide is crucial for its activity, as it needs to reach the DNA to induce cytotoxicity . The drug’s localization is influenced by its chemical properties and the presence of targeting signals .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la témozolomide implique plusieurs étapes clés. Initialement, un composé nitrosoimidazole réagit avec la méthylhydrazine pour former un composé azo . Ce composé intermédiaire subit une hydrolyse pour donner un autre intermédiaire, qui réagit ensuite avec le chloroformiate de p-nitrophényle pour former un nouvel intermédiaire . Enfin, la cyclisation de cet intermédiaire produit la this compound .

Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais met l'accent sur l'utilisation de catalyseurs verts pour remplacer les catalyseurs traditionnels, rendant le processus plus économique et plus respectueux de l'environnement . Les conditions de réaction sont optimisées pour éviter l'utilisation de réactifs très toxiques et d'intermédiaires instables, assurant un rendement élevé adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : La témozolomide subit plusieurs types de réactions chimiques, notamment l'hydrolyse et la méthylation .

Réactifs et conditions courants : L'hydrolyse de la this compound se produit spontanément à un pH neutre ou légèrement basique, conduisant à la formation d'un cation méthyldiazonium hautement réactif . Ce cation peut méthyler divers résidus sur les bases adénosine et guanine de l'ADN .

Principaux produits formés : Le principal produit de l'hydrolyse de la this compound est le 3-méthyl-(triazén-1-yl)imidazole-4-carboxamide (MTIC), qui est l'espèce active responsable de ses effets anticancéreux .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie : En chimie, la this compound est étudiée pour ses propriétés alkylantes uniques et sa capacité à former des intermédiaires réactifs qui peuvent modifier l'ADN .

Biologie : Sur le plan biologique, la this compound est utilisée pour étudier les mécanismes de réparation de l'ADN et la réponse cellulaire aux dommages de l'ADN .

Médecine : Sur le plan médical, la this compound est une pierre angulaire dans le traitement du glioblastome multiforme et de l'astrocytome anaplasique . Elle est également explorée pour son potentiel dans le traitement d'autres types de cancers, tels que les tumeurs neuroendocrines pancréatiques .

Industrie : Dans l'industrie pharmaceutique, la this compound est produite et commercialisée comme un médicament essentiel pour le traitement du cancer du cerveau .

5. Mécanisme d'action

La this compound exerce ses effets en subissant une hydrolyse pour former le composé actif MTIC . Le MTIC méthyle ensuite l'ADN aux positions O6 et N7 de la guanine, ce qui conduit à des dommages de l'ADN et à l'apoptose subséquente des cellules cancéreuses . Les principales cibles moléculaires sont les bases de l'ADN, et les voies impliquées comprennent les voies de réparation par mésappariement (MMR) et de réparation par excision de bases (BER) .

Comparaison Avec Des Composés Similaires

La témozolomide est souvent comparée à d'autres agents alkylants tels que la dacarbazine et la procarbazine .

Unicité : Ce qui distingue la this compound, c'est sa capacité à traverser la barrière hémato-encéphalique, ce qui la rend particulièrement efficace contre les tumeurs cérébrales . De plus, sa biodisponibilité orale et son profil d'effets secondaires relativement bénin contribuent à son utilisation généralisée .

Composés similaires :

- Dacarbazine

- Procarbazine

- Lomustine

- Carmustine

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs propriétés pharmacocinétiques et leurs applications cliniques .

Propriétés

IUPAC Name |

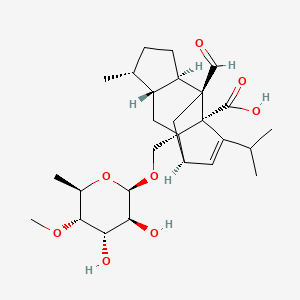

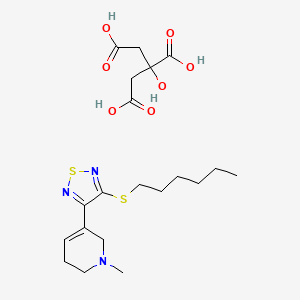

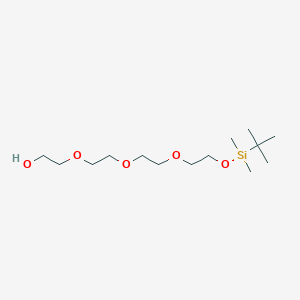

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEGJWRSRHCHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043714 | |

| Record name | Temozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Temozolomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.09e+00 g/L | |

| Record name | Temozolomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temozolomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Glioblastoma (glioblastoma multiforme) is the most common and aggressive adult primary brain tumour, accounting for 45.6% of all primary malignant brain tumours. Primarily defined histopathologically by necrosis and microvascular proliferation (WHO grade IV classification), glioblastomas are commonly treated through radiotherapy and concomitant alkylation-based chemotherapy with temozolomide. Temozolomide (TMZ) is a small (194 Da) lipophilic alkylating agent of the imidazotetrazine class that is stable at acidic pH, allowing for both oral and intravenous dosing, and can cross the blood-brain barrier to affect CNS tumours. After absorption, TMZ undergoes spontaneous nonenzymatic breakdown at physiological pH to form 5-(3-methyltriazen-1-yl) imidazole-4-carboxamide (MTIC), which then reacts with water to produce 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyl diazonium cation. Brain tumours such as glioblastoma typically possess a more alkaline pH than healthy tissue, favouring TMZ activation within tumour tissue. The methyl diazonium cation is highly reactive and methylates DNA at the N7 position of guanine (N7-MeG, 70%), the N3 position of adenine (N3-MeA, 9%), and the O6 position of guanine (O6-MeG, 6%). Although more prevalent, N7-MeG and N3-MeA are rapidly repaired by the base excision repair pathway and are not primary mediators of temozolomide toxicity, although N3-MeA lesions are lethal if not repaired. By comparison, repair of O6-MeG requires action by the suicide enzyme methylguanine-DNA methyltransferase (MGMT), which removes the methyl group to restore guanine. If not repaired by MGMT, O6-MeG mispairs with thymine, activating the DNA mismatch repair (MMR) pathway that removes the thymine (not the O6-MeG), resulting in futile cycles of repair and eventual DNA strand breaks leading to apoptosis. As MMR activity is crucial for temozolomide cytotoxicity, cells that have reduced or absent MGMT function and an intact MMR pathway are the most sensitive to temozolomide treatment. Glioblastomas that upregulate MGMT downregulate MMR or alter both are resistant to TMZ, leading to treatment failure. More recently, increased interest has also been shown in the immunomodulatory effects of TMZ, related to its myelosuppressive effects. Counterintuitively, lymphodepletion may enhance the antitumour effects of cellular immunotherapy and improve the dynamics of memory cells by altering tumour-specific versus tumour-tolerant populations. The depletion of tumour-localized immunosuppressive Treg cells may contribute to an improved response to immunotherapy. Hence, TMZ treatment may also form the backbone of immunotherapy strategies against glioblastoma in the future. | |

| Record name | Temozolomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

85622-93-1 | |

| Record name | Temozolomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85622-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temozolomide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085622931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temozolomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temozolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | temozolomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Temozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Temozolomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOZOLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF1K15M17Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Temozolomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 °C | |

| Record name | Temozolomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temozolomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride](/img/structure/B1681937.png)

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)

![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)